Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and an amino group with an (E)-2-methylpropylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methyl salicylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the catalyst .
Industrial Production Methods
In an industrial setting, the production of Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of strong acid catalysts, such as sulfuric acid or hydrochloric acid, is common to drive the esterification reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobenzoate: A related compound with similar structural features but lacking the (E)-(2-methylpropylidene) substituent.
Ethyl benzoate: Another ester with a similar benzoate group but different alkyl substituent.
Methyl salicylate: An ester with a similar methyl ester group but different aromatic substituent.
Uniqueness
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
155696-54-1 |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 4-(2-methylpropylideneamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h4-9H,1-3H3 |
InChI-Schlüssel |
KKNCLVOCNUFJQL-UHFFFAOYSA-N |
SMILES |
CC(C)C=NC1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
CC(C)C=NC1=CC=C(C=C1)C(=O)OC |
Synonyme |
Benzoic acid, 4-[(2-methylpropylidene)amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.